Ala-Lys-Ala can be synthesized through various chemical methods or isolated from natural sources where peptides are produced, such as in certain plants and animal tissues. It is often studied in the context of peptide synthesis and enzymatic reactions involving dipeptidases and peptidases.
The synthesis of Ala-Lys-Ala can be achieved using several methods:
Ala-Lys-Ala has a specific three-dimensional conformation that contributes to its biological activity. The peptide bond between alanine and lysine creates a rigid structure that can influence interactions with enzymes and receptors.
Ala-Lys-Ala participates in various biochemical reactions, including:
The stability of Ala-Lys-Ala under different pH conditions is an important factor in its reactivity. It typically remains stable in physiological conditions but may undergo hydrolysis at extreme pH levels.
The mechanism by which Ala-Lys-Ala exerts its effects often involves:
Studies have shown that peptides like Ala-Lys-Ala can influence cellular responses by acting on pathways involved in protein synthesis and degradation .
Ala-Lys-Ala has several applications in scientific research:
Resin Selection and Orthogonal Protection StrategiesSolid-phase peptide synthesis (SPPS) is the primary method for synthesizing Ala-Lys-Ala and its derivatives. The Fmoc/tBu strategy is favored for its compatibility with acid-labile side-chain protections. For Ala-Lys-Ala, the lysine (Lys) residue requires ε-amino group protection using orthogonal protecting groups such as 4-methyltrityl (Mtt) or allyloxycarbonyl (Alloc), which can be selectively removed without cleaving the peptide from the resin [1] [4]. Resins like Rink Amide PEGA (loading capacity: 0.35 mmol/g) are optimal due to their hydrophilic poly(ethylene glycol) chains, which enhance solvation and reduce aggregation during chain elongation [4]. The stepwise coupling protocol involves:
Coupling Efficiency and PurificationCoupling efficiency is monitored via Kaiser tests or quantitative ninhydrin assays. For Ala-Lys-Ala, double couplings are recommended to achieve >99% yield per step. After assembly, cleavage uses TFA-based cocktails (e.g., TFA:triisopropylsilane:H₂O, 95:2.5:2.5) to remove side-chain protections and release the peptide. Reverse-phase HPLC purification (C18 column, 10 mM ammonium acetate/acetonitrile gradient) yields >95% pure tripeptide, as confirmed by LC-MS [4] [7].
Table 1: SPPS Parameters for Ala-Lys-Ala Synthesis
Parameter | Condition | Purpose |
---|---|---|
Resin | Rink Amide PEGA (0.35 mmol/g) | Optimal swelling for tripeptides |
Lys Protection | Mtt or Alloc | Orthogonal deprotection |
Activator | HCTU/DIEA or TCFH/NMI | High coupling efficiency |
Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | Global deprotection |
Purity After HPLC | >95% | LC-MS verification |
Site-Specific Bioconjugation TechniquesThe ε-amino group of the central Lys residue in Ala-Lys-Ala serves as a handle for site-selective modifications. Key strategies include:
Impact on Physicochemical PropertiesConjugation alters Ala-Lys-Ala’s behavior:
Table 2: Functional Modifications of Ala-Lys-Ala
Modification Type | Reagent/Conditions | Application |
---|---|---|
Fluorescein Labeling | FITC, pH 8.5, 4°C, 12h | Cellular imaging probes |
CuAAC Reaction | Azide-alkyne, CuSO₄/sodium ascorbate | Bioorthogonal tagging |
Myristoylation | Myristic acid, DIC/HOBt, DMF | Membrane localization studies |
PEGylation | mPEG-NHS (2 kDa), pH 7.4 | Half-life extension |
Protease Susceptibility ProfilingAla-Lys-Ala’s stability is assessed in human serum and tumor homogenates using LC-MS/MS quantification. Unmodified Ala-Lys-Ala has a half-life (t₁/₂) of <15 minutes in serum due to cleavage by:
Stabilization StrategiesThree approaches significantly enhance stability:
Quantitative Degradation KineticsTable 3: Proteolytic Stability of Ala-Lys-Ala Variants
Variant | Condition | Half-Life (t₁/₂) | Major Cleavage Site |
---|---|---|---|
Ala-Lys-Ala (unmodified) | Human serum, 37°C | 12 ± 2 min | Lys-Ala bond |
Ala-ᴅ-Lys-Ala | Human serum, 37°C | 130 ± 15 min | None detected |
Ala-Lys(N-Me)-Ala | Tumor homogenate, 37°C | 48 ± 5 min | Ala-Lys bond |
Ala-aLys-Ala (N-amino) | Human serum, 37°C | 90 ± 8 min | Ala-Lys bond |
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9